molecular formula C12H18BrNO2S B1529096 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide CAS No. 1704068-55-2

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide

Cat. No.: B1529096
CAS No.: 1704068-55-2
M. Wt: 320.25 g/mol
InChI Key: KTUHQLMJXHOZFZ-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom, diethyl groups, and dimethyl groups attached to a benzenesulfonamide core. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2,6-dimethylbenzenesulfonamide. The reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction is usually performed at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide is unique due to the combination of its bromine atom, diethyl groups, and dimethyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-9(3)7-11(13)8-10(12)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUHQLMJXHOZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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